molecular formula C16H16N4S B6531320 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 232262-84-9

2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6531320
CAS No.: 232262-84-9
M. Wt: 296.4 g/mol
InChI Key: XJWSVYUBCUWJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole core linked to a piperazine ring, which is further substituted with a pyridine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Substitution: The piperazine ring is introduced by reacting the benzothiazole core with a piperazine derivative, such as 1-(2-chloroethyl)piperazine, under basic conditions.

    Pyridine Substitution: The final step involves the substitution of the piperazine ring with a pyridine moiety. This can be achieved by reacting the intermediate with 2-bromopyridine in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonin receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the pyridine moiety.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Structurally related but with different substituents on the piperazine ring.

    4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: Contains a similar piperazine-pyridine linkage but with an aniline group.

Uniqueness

2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core, piperazine ring, and pyridine moiety. This unique structure allows it to interact with a distinct set of biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Properties

IUPAC Name

2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-6-14-13(5-1)18-16(21-14)20-11-9-19(10-12-20)15-7-3-4-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWSVYUBCUWJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.